4-Bromo-6,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula and a molecular weight of 236.11 g/mol. It is classified as a derivative of quinoline, which is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical properties and biological activities. The compound is recognized for its potential in various scientific fields, including medicinal chemistry, where it may exhibit antimicrobial and anticancer properties .
4-Bromo-6,8-dimethylquinoline can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of halogenated quinolines, which are significant for their reactivity and ability to undergo various chemical transformations. This compound is particularly noted for its bromine substitution at the 4-position on the quinoline ring, which influences its chemical behavior and biological activity .
The synthesis of 4-Bromo-6,8-dimethylquinoline typically involves the bromination of 6,8-dimethylquinoline. Common methods include:
The technical parameters for this synthesis involve controlling temperature, reaction time, and concentration of reactants to ensure optimal yield. Reaction conditions typically require careful monitoring to avoid over-bromination or side reactions.
4-Bromo-6,8-dimethylquinoline can undergo several types of chemical reactions:
The mechanism of action for 4-Bromo-6,8-dimethylquinoline primarily involves its interaction with biological macromolecules. The compound has the potential to bind to DNA and proteins, disrupting their normal functions. This interference can inhibit key biological processes, making it a candidate for antimicrobial and anticancer research .
Relevant data analyses indicate that variations in substitution patterns significantly affect both physical properties and reactivity profiles .
4-Bromo-6,8-dimethylquinoline has several notable applications in scientific research:
Halogenated quinoline derivatives first gained prominence in the early 20th century with 5,7-dibromo-8-hydroxyquinoline (broxyquinoline), used for intestinal amoebiasis. This established brominated quinolines as critical pharmacophores due to their metal-chelating properties and membrane permeability [6]. The discovery that bromine atoms enhance bioactivity through covalent bonding with biological targets accelerated medicinal chemistry research, particularly for anticancer and antimicrobial applications. By the 1980s, researchers systematically modified quinoline cores with halogen/methyl groups to optimize pharmacokinetic profiles and target specificity .
The introduction of 4-Bromo-6,8-dimethylquinoline (CAS# 1070879-36-5; MW: 236.11 g/mol, C₁₁H₁₀BrN) represented a strategic advancement [2] [4]. Its bromine at C4 enabled nucleophilic substitutions for derivatization, while the methyl groups at C6/C8 provided steric stability. This compound became a precursor to inhibitors targeting kinase enzymes and bacterial efflux pumps, demonstrating halogenated quinolines’ versatility beyond antiparasitic applications [6]. Recent studies highlight its role in developing chemodynamic therapy (CDT) agents, where copper(II) complexes of brominated quinolines induce glutathione depletion in cancer cells [6].
The bioactivity of 4-Bromo-6,8-dimethylquinoline stems from synergistic electronic and steric effects:
Bromine as a Bioactivity Modulator:Bromine’s electronegativity (2.96) and size (van der Waals radius: 185 pm) enable halogen bonding with biomolecular targets. This bonding disrupts enzyme active sites (e.g., tyrosine kinases) and enhances binding affinity by 3–5-fold compared to non-halogenated analogs . Bromine also serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing the generation of libraries for structure-activity relationship (SAR) studies [6].
Methyl Groups’ Multifaceted Influence:The methyl substituents at C6 and C8 confer steric protection against metabolic degradation, extending plasma half-life. Their electron-donating effect (+I effect) increases electron density at C5/C7, enhancing resistance to oxidative damage. This shifts the compound’s ClogP (calculated partition coefficient) to 3.4 [6], improving membrane permeability without excessive hydrophobicity [2] [10].
Table 1: Key Halogenated Quinoline Derivatives and Their Properties [2] [8]
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
---|---|---|---|---|
4-Bromo-6,8-dimethylquinoline | 1070879-36-5 | C₁₁H₁₀BrN | 236.11 | 4-Br, 6-CH₃, 8-CH₃ |
4-Bromo-7,8-dimethylquinoline | 1070879-37-6 | C₁₁H₁₀BrN | 236.11 | 4-Br, 7-CH₃, 8-CH₃ |
6-Bromo-4-chloro-2,8-dimethylquinoline | - | C₁₁H₉BrClN | 270.55 | 6-Br, 4-Cl, 2-CH₃, 8-CH₃ |
8-Bromo-5-fluoro-2-methylquinoline | 904694-59-3 | C₁₀H₇BrFN | 240.07 | 8-Br, 5-F, 2-CH₃ |
Table 2: Impact of Substituents on Quinoline Bioactivity [6] [8]
Substituent Position | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|
4-Br | σₚ = +0.23 (Hammett constant) | Moderate bulk | Enhanced kinase inhibition & nucleophile lability |
6-CH₃/8-CH₃ | σₚ = -0.17 (electron-donating) | Shielding of C5/C7 bonds | Metabolic stabilization & increased logD |
Combined (4-Br/6,8-diCH₃) | Balanced σₚ net | Optimal steric protection | Improved bioavailability & derivatization scope |
Traditional Approaches: Direct Bromination
Early syntheses relied on electrophilic aromatic substitution (EAS) of 6,8-dimethylquinoline using bromine (Br₂) in acetic acid. This method suffered from regioisomeric contamination (e.g., 5-bromo byproducts) due to competing activation/deactivation by methyl groups [10]. Yields rarely exceeded 45%, necessitating costly chromatography for purification [7].
Modern Innovations: Precursor-Directed Halogenation
Contemporary routes use aniline precursors to control bromine positioning:
Table 3: Comparison of Synthetic Methods for 4-Bromo-6,8-dimethylquinoline [2] [6] [10]
Method | Key Reagents/Conditions | Yield (%) | Regioselectivity | Advantages/Limitations |
---|---|---|---|---|
Direct EAS Bromination | Br₂, CH₃COOH, 25°C, 12h | 40-45 | Low (∼60:40) | Simple setup; poor yield |
Skraup Cyclization | 4-Bromo-2,6-dimethylaniline, glycerol, H₂SO₄, 120°C | 78 | High (>85%) | Regiocontrol; harsh conditions |
Pd-Catalyzed Bromination | 6,8-Dimethylquinoline, NBS, Pd(OAc)₂, DMF, 80°C | 90 | Excellent (>95%) | High efficiency; catalyst cost |
Metal-Free Halogenation | NBS, PTSA, CHCl₃, reflux, 6h | 82 | High (∼88%) | Eco-friendly; scalable |
Recent advances focus on solvent-free bromination and microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields >80% [6]. These innovations address industrial scalability, positioning 4-Bromo-6,8-dimethylquinoline as a sustainable building block for drug discovery.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: